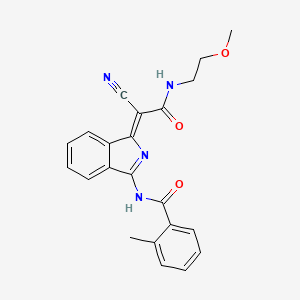

(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

Descripción

The compound (Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a synthetic isoindole derivative featuring a cyano-substituted ethylidene moiety and a 2-methylbenzamide group. The isoindole core provides a planar aromatic system, while the 2-methoxyethylamino group introduces polarity and hydrogen-bonding capabilities, influencing solubility and reactivity . This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for derivatization at multiple positions.

Propiedades

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14-7-3-4-8-15(14)22(28)26-20-17-10-6-5-9-16(17)19(25-20)18(13-23)21(27)24-11-12-29-2/h3-10H,11-12H2,1-2H3,(H,24,27)(H,25,26,28)/b19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEBKZCODCALFS-HNENSFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)NCCOC)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)NCCOC)/C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a synthetic compound with potential therapeutic applications. Its biological activity is primarily linked to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular pathways.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an isoindole moiety, a cyano group, and an amide linkage. Its IUPAC name indicates the presence of several functional groups that contribute to its biological properties.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dipeptidyl peptidase 1 (DPP1), which plays a role in various physiological processes, including inflammation and immune response modulation .

- Targeting Signaling Pathways : The compound may influence signaling pathways such as the NF-κB and MAPK pathways, which are crucial for cell survival and proliferation. Inhibitors of these pathways can induce apoptosis in cancerous cells, suggesting potential anti-cancer activity .

Biological Activity Data

The biological activity of (Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide can be summarized in the following table:

| Activity | IC50 Value (nM) | Target | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase 1 | 50 | Enzyme Inhibition | |

| TAK1 Inhibition | 27 | Reversible Covalent Binding | |

| Apoptosis Induction | - | Cancer Cell Lines |

Case Studies

Several studies have explored the biological activity of structurally similar compounds, providing insights into potential applications for (Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide:

- Cancer Research : A study demonstrated that compounds with similar structures induced apoptosis in breast cancer cell lines by inhibiting TAK1, leading to a shift from pro-survival to pro-apoptotic signaling pathways .

- Inflammatory Diseases : Another investigation into DPP inhibitors highlighted their potential in treating respiratory diseases such as asthma and COPD by modulating inflammatory responses .

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with (Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide. Studies focusing on:

- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.

- Mechanistic Studies : Understanding the detailed molecular interactions and pathways affected.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

A closely related analog, N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide (CAS: 896074-61-6), differs by having a 4-methylbenzamide substituent (vs. 2-methyl) and a 3-methoxypropylamino group (vs. 2-methoxyethylamino) . These differences impact steric and electronic properties:

- The 3-methoxypropylamino chain increases hydrophilicity and rotational flexibility compared to the shorter 2-methoxyethyl group, which may affect solubility and metabolic stability.

Isoindole-Based Thiosemicarbazones

The compound (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide (Acta Cryst. E68, o2731) shares a similar Z-configuration and isoindole-derived framework but replaces the cyano-ethylidene group with a thiosemicarbazone moiety . Key distinctions include:

- Electron-withdrawing vs. electron-donating groups: The cyano group in the target compound enhances electrophilicity, whereas the thiosemicarbazone introduces sulfur-based nucleophilicity.

- Biological activity: Thiosemicarbazones are known for metal-chelating properties and antimicrobial activity, while the cyano-ethylidene group in the target compound may favor enzyme inhibition (e.g., kinase or protease targets).

N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. In contrast, the target compound’s 2-methoxyethylamino group may act as a monodentate ligand due to the methoxy oxygen’s reduced basicity. This difference limits its utility in catalysis but could enhance selectivity in substrate recognition .

Table 1: Key Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.